molecular formula C17H26N2O3 B048825 1,1-Bis(2-hydroxyethyl)-3-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea CAS No. 111256-33-8

1,1-Bis(2-hydroxyethyl)-3-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea

Cat. No. B048825
M. Wt: 306.4 g/mol
InChI Key: BZGIRLVTVFPACX-UHFFFAOYSA-N
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Description

1,1-Bis(2-hydroxyethyl)-3-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea, also known as BPHU, is a synthetic compound that has gained increasing attention in scientific research due to its potential therapeutic applications.

Mechanism Of Action

The mechanism of action of 1,1-Bis(2-hydroxyethyl)-3-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea involves the inhibition of various enzymes and signaling pathways in the body. 1,1-Bis(2-hydroxyethyl)-3-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea has been shown to inhibit the activity of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair and cell survival. 1,1-Bis(2-hydroxyethyl)-3-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a signaling pathway involved in inflammation and cell survival.

Biochemical And Physiological Effects

1,1-Bis(2-hydroxyethyl)-3-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea has been shown to have various biochemical and physiological effects in the body. In cancer cells, 1,1-Bis(2-hydroxyethyl)-3-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea has been shown to induce apoptosis by activating caspases, a family of enzymes involved in programmed cell death. In the brain, 1,1-Bis(2-hydroxyethyl)-3-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea has been shown to reduce oxidative stress and inflammation by increasing the activity of antioxidant enzymes and reducing the production of pro-inflammatory cytokines. In diabetes, 1,1-Bis(2-hydroxyethyl)-3-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea has been shown to increase insulin secretion and improve glucose tolerance by activating the adenosine monophosphate-activated protein kinase (AMPK) pathway.

Advantages And Limitations For Lab Experiments

One advantage of using 1,1-Bis(2-hydroxyethyl)-3-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea in lab experiments is its high potency and selectivity for its target enzymes and signaling pathways. 1,1-Bis(2-hydroxyethyl)-3-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea has been shown to have minimal toxicity and side effects in animal studies, making it a promising candidate for further research. However, one limitation of using 1,1-Bis(2-hydroxyethyl)-3-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for research on 1,1-Bis(2-hydroxyethyl)-3-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea. One direction is to investigate its potential therapeutic applications in other diseases, such as cardiovascular disease and inflammatory disorders. Another direction is to explore its pharmacokinetics and pharmacodynamics in humans, including its absorption, distribution, metabolism, and excretion. Additionally, further research is needed to optimize the synthesis method of 1,1-Bis(2-hydroxyethyl)-3-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea and improve its solubility and bioavailability.

Synthesis Methods

1,1-Bis(2-hydroxyethyl)-3-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea can be synthesized using a three-step reaction process. The first step involves the reaction of 3-(3-prop-1-en-2-ylphenyl)propan-1-ol with phosgene to produce 3-(3-prop-1-en-2-ylphenyl)propan-1-yl chloroformate. The second step involves the reaction of 1,1-bis(2-hydroxyethyl)urea with the chloroformate to produce the intermediate product, 1,1-bis(2-hydroxyethyl)-3-(3-prop-1-en-2-ylphenyl)propan-2-yl carbamate. The final step involves the reaction of the intermediate product with triethylamine to produce 1,1-Bis(2-hydroxyethyl)-3-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea.

Scientific Research Applications

1,1-Bis(2-hydroxyethyl)-3-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea has been found to have potential therapeutic applications in various fields of scientific research. In the field of cancer research, 1,1-Bis(2-hydroxyethyl)-3-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In the field of neuroscience, 1,1-Bis(2-hydroxyethyl)-3-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In the field of diabetes research, 1,1-Bis(2-hydroxyethyl)-3-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea has been shown to have hypoglycemic effects by increasing insulin secretion and improving glucose tolerance.

properties

IUPAC Name

1,1-bis(2-hydroxyethyl)-3-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3/c1-13(2)14-6-5-7-15(12-14)17(3,4)18-16(22)19(8-10-20)9-11-21/h5-7,12,20-21H,1,8-11H2,2-4H3,(H,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZGIRLVTVFPACX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1=CC(=CC=C1)C(C)(C)NC(=O)N(CCO)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80370596
Record name ST50826161
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1-Bis(2-hydroxyethyl)-3-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea

CAS RN

111256-33-8
Record name ST50826161
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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